Ethyl dibenzylcarbamate
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Overview
Description
Ethyl dibenzylcarbamate is an organic compound with the molecular formula C17H19NO2. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by ethyl and dibenzyl groups. This compound is known for its use as a protecting group in organic synthesis, particularly in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl dibenzylcarbamate can be synthesized through the reaction of dibenzylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl dibenzylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it back to dibenzylamine and ethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or dibenzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of N,N-dibenzylcarbamate.
Reduction: Formation of dibenzylamine and ethyl alcohol.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Ethyl dibenzylcarbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ethyl dibenzylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is crucial in protecting amine groups during multi-step synthesis processes. The compound can be selectively removed under specific conditions, such as acidic or basic environments, allowing for the deprotection of the amine group .
Comparison with Similar Compounds
- Methyl dibenzylcarbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison: this compound is unique due to its dual benzyl groups, which provide enhanced stability compared to other carbamates. This stability makes it particularly useful in complex synthetic processes where selective protection and deprotection of functional groups are required .
Properties
CAS No. |
101584-40-1 |
---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl N,N-dibenzylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
BLWBDENLMKYRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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